N-Boc-3-クロロプロピルアミン

概要

説明

Synthesis Analysis

The synthesis of N-Boc-3-Chloropropylamine and its derivatives involves innovative techniques, including continuous flow chemistry and palladium-catalyzed C(sp(3))-H arylation. Continuous flow chemistry has been employed to produce key intermediates, such as diazoketone pharmaceutical intermediates, by overcoming the challenges of traditional batch processes and enhancing reaction efficiency and safety (Pollet et al., 2009). Additionally, the deprotonation and in situ arylation of N-Boc benzylalkylamines via a palladium catalyst showcase the advancements in synthetic methods, allowing for the efficient synthesis of diarylmethylamines, which are key intermediates in pharmaceutical production (Hussain et al., 2015).

Molecular Structure Analysis

The molecular structure of N-Boc-3-Chloropropylamine derivatives has been extensively studied through various analytical techniques. Studies on amine borane adducts reveal insights into the formation of B–N bonds and the presence of dihydrogen bonds (DHBs), highlighting the complex intermolecular interactions and stability of these compounds (Turani-I-Belloto et al., 2023).

Chemical Reactions and Properties

N-Boc-3-Chloropropylamine undergoes various chemical reactions, including electrophilic amination and cyclopropenimine-catalyzed enantioselective Mannich reactions. These reactions demonstrate the compound's versatility in forming protected hydrazines and achieving high levels of enantio- and diastereocontrol, which are crucial for synthesizing chiral pharmaceuticals (Vidal et al., 1995; Bandar & Lambert, 2013).

Physical Properties Analysis

The physical properties of N-Boc-3-Chloropropylamine and its derivatives, such as thermal and calorimetric behaviors, are essential for understanding their stability and applicability in different conditions. The thermal decomposition and stability analyses of amine borane adducts provide valuable information on their suitability for various applications, including advanced material synthesis (Turani-I-Belloto et al., 2023).

Chemical Properties Analysis

The chemical properties of N-Boc-3-Chloropropylamine, including its reactivity and interaction with different reagents, are pivotal for its utility in synthetic chemistry. Its ability to participate in a wide range of reactions, such as electrophilic amination and enantioselective syntheses, underscores its importance in the development of novel pharmaceuticals and chemical intermediates (Vidal et al., 1995; Bandar & Lambert, 2013).

科学的研究の応用

アミンのN-Boc保護

N-Boc-3-クロロプロピルアミンは、アミンのN-Boc保護に使用されます . このプロセスには、さまざまな生物活性化合物に存在するアミノ基の保護が含まれます . N-Boc基は、触媒的接触水素化分解に対して非常に安定しており、塩基性および求核性条件に耐性があります . これは、さまざまな保護基の中でアミンの保護に広く役立つ機能です .

N-Boc保護アニリンの合成

tert-ブチルカルバメートは、関連化合物であり、N-Boc保護アニリンのパラジウム触媒合成に使用されます . このプロセスは、さまざまな化学反応で使用されるアニリンの製造に不可欠です。

ピロールの合成

tert-ブチルカルバメートは、C-3位にエステル基またはケトン基が官能基化された四置換ピロールの合成にも使用されます . ピロールは、多くの天然物や医薬品に存在するため、医薬品化学の分野で重要です。

グリーンケミストリー

N-Boc-3-クロロプロピルアミンは、グリーンケミストリー、特に超音波照射下および触媒なしの条件下でのアミンの保護に使用されます . このアプローチは、その穏やかな条件、安価で入手しやすい試薬、および補助物質の不存在のために、グリーンと見なされます .

求核置換反応

tert-ブチル(3-クロロプロピル)カルバメートは、t-ブチルと末端クロリドを持つ化合物です . 塩素(Cl)は、求核置換反応の良い脱離基です

作用機序

Target of Action

N-Boc-3-Chloropropylamine, also known as tert-Butyl (3-chloropropyl)carbamate, is a compound with a t-butyl and a terminal chloride The chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the propyl group acts as a leaving group, making the carbon atom it’s attached to susceptible to attack by a nucleophile . This allows the compound to form new bonds with its targets, leading to changes in their structure and function.

Biochemical Pathways

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in modifying biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound’s storage temperature is recommended to be under -20°c , suggesting that it may have stability issues at higher temperatures which could impact its bioavailability.

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds in molecular structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-3-Chloropropylamine. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored under -20°C . Additionally, the compound should be handled in a dust-free environment to avoid inhalation and contact with skin and eyes .

将来の方向性

特性

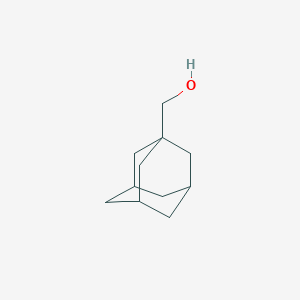

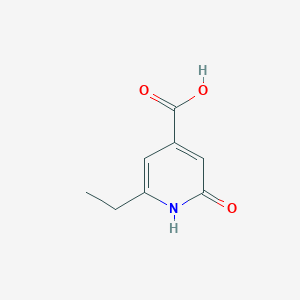

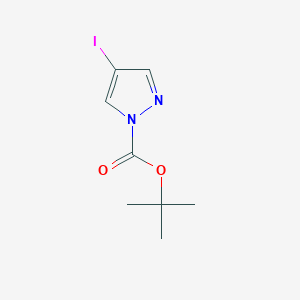

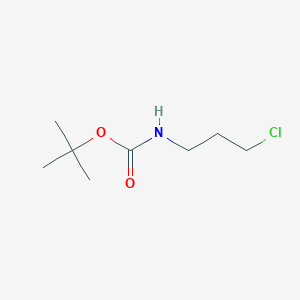

IUPAC Name |

tert-butyl N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLWGNZBMZWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448780 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116861-31-5 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。